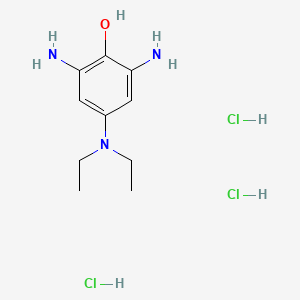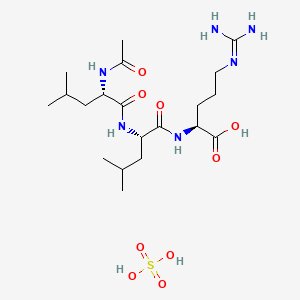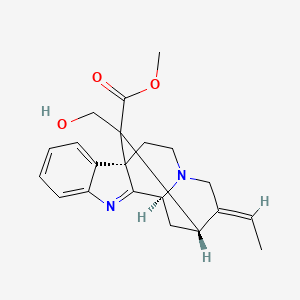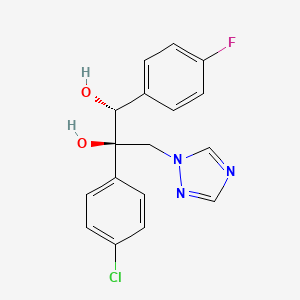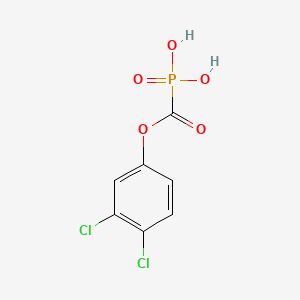
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 3,4-dichlorophenol. The reaction conditions often require the use of a base to facilitate the esterification process. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts, such as palladium or platinum-based catalysts, can also be employed to accelerate the reaction rate and improve the overall yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
74270-34-1 |
|---|---|
Molekularformel |
C7H5Cl2O5P |
Molekulargewicht |
270.99 g/mol |
IUPAC-Name |
(3,4-dichlorophenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C7H5Cl2O5P/c8-5-2-1-4(3-6(5)9)14-7(10)15(11,12)13/h1-3H,(H2,11,12,13) |
InChI-Schlüssel |
MMKWHWAYPNDSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(=O)P(=O)(O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


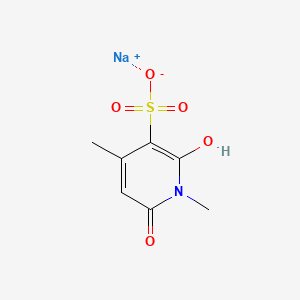

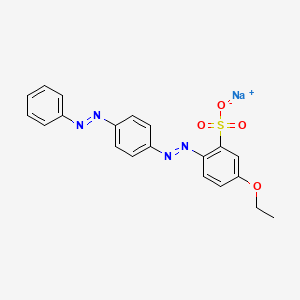

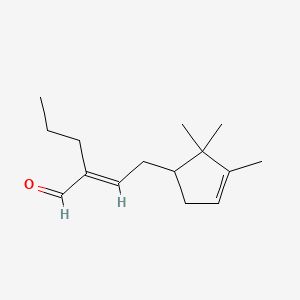
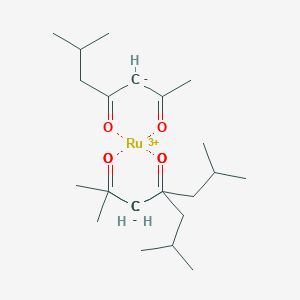
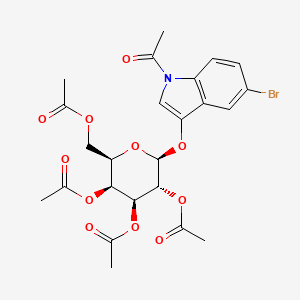

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

